molecular formula C6H12O6 B10761142 D-Glucose CAS No. 1227096-09-4

D-Glucose

Cat. No.: B10761142
CAS No.: 1227096-09-4
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-GASJEMHNSA-N
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Description

D-Glucose, commonly known as glucose, is a simple sugar with the molecular formula C6H12O6. It is a monosaccharide and an essential carbohydrate in biology. Glucose is a primary source of energy for cells and is crucial for cellular respiration. It is found in fruits, honey, and the blood of animals. In plants, glucose is a building block for starch and cellulose.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucose can be synthesized through various methods, including the hydrolysis of starch. The process involves breaking down starch into glucose units using acids or enzymes like amylase. Another method is the enzymatic conversion of sucrose into glucose and fructose using invertase.

Industrial Production Methods: Industrially, glucose is produced from starch through enzymatic hydrolysis. The process involves:

  • Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase at high temperatures.
  • Saccharification: The liquefied starch is further hydrolyzed to glucose using glucoamylase at lower temperatures.
  • Purification: The resulting glucose solution is purified through filtration and ion-exchange processes to remove impurities.

Types of Reactions:

    Oxidation: Glucose can be oxidized to gluconic acid using mild oxidizing agents like bromine water or glucose oxidase.

    Reduction: Reduction of glucose can produce sorbitol using reducing agents like sodium borohydride.

    Isomerization: Glucose can be isomerized to fructose using glucose isomerase.

    Fermentation: Glucose undergoes fermentation to produce ethanol and carbon dioxide in the presence of yeast.

Common Reagents and Conditions:

    Oxidation: Bromine water, glucose oxidase.

    Reduction: Sodium borohydride.

    Isomerization: Glucose isomerase.

    Fermentation: Yeast, anaerobic conditions.

Major Products:

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

    Isomerization: Fructose.

    Fermentation: Ethanol, carbon dioxide.

Scientific Research Applications

D-Glucose has extensive applications in various fields:

    Chemistry: Used as a standard for calibrating instruments and in various chemical reactions.

    Biology: Essential for studying cellular respiration and metabolic pathways.

    Medicine: Used in intravenous solutions to treat hypoglycemia and dehydration.

    Industry: Employed in the production of high-fructose corn syrup, bioethanol, and as a sweetener in food products.

Mechanism of Action

Glucose exerts its effects primarily through cellular respiration. It is transported into cells via glucose transporters (GLUTs) and undergoes glycolysis to produce pyruvate. Pyruvate enters the mitochondria and is further oxidized in the citric acid cycle, generating ATP. The molecular targets include enzymes involved in glycolysis, the citric acid cycle, and the electron transport chain.

Comparison with Similar Compounds

    Fructose: A ketohexose that is sweeter than glucose and found in fruits and honey.

    Galactose: An aldohexose similar to glucose but differs in the arrangement of hydroxyl groups.

    Mannose: An aldohexose that is an epimer of glucose at the second carbon.

Uniqueness of D-Glucose:

    Energy Source: Glucose is the primary energy source for most organisms.

    Metabolic Pathways: It plays a central role in various metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.

    Biological Importance: It is crucial for maintaining blood sugar levels and overall metabolic homeostasis.

This compound stands out due to its fundamental role in energy production and metabolism, making it indispensable in both biological and industrial contexts.

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-GASJEMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015215, DTXSID901015217
Record name D-​Glucopyranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4
Record name D-Glucopyranose
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Record name Glucopyranose
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Record name D-​Glucopyranose
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Record name Glucopyranose
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Record name D-glucose
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